Cas no 2137503-64-9 (1,8-Dioxaspiro[4.5]decan-4-ol)
![1,8-Dioxaspiro[4.5]decan-4-ol structure](https://ja.kuujia.com/scimg/cas/2137503-64-9x500.png)
1,8-Dioxaspiro[4.5]decan-4-ol 化学的及び物理的性質
名前と識別子
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- EN300-744392
- 2137503-64-9
- 1,8-dioxaspiro[4.5]decan-4-ol
- 1,8-Dioxaspiro[4.5]decan-4-ol
-
- インチ: 1S/C8H14O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h7,9H,1-6H2
- InChIKey: BMVXYQUMRJMVBH-UHFFFAOYSA-N
- SMILES: O1CCC(C21CCOCC2)O
計算された属性
- 精确分子量: 158.094294304g/mol
- 同位素质量: 158.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 140
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 38.7Ų
1,8-Dioxaspiro[4.5]decan-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-744392-0.1g |
1,8-dioxaspiro[4.5]decan-4-ol |
2137503-64-9 | 95.0% | 0.1g |
$678.0 | 2025-03-11 | |
Enamine | EN300-744392-0.05g |
1,8-dioxaspiro[4.5]decan-4-ol |
2137503-64-9 | 95.0% | 0.05g |
$647.0 | 2025-03-11 | |
Enamine | EN300-744392-10.0g |
1,8-dioxaspiro[4.5]decan-4-ol |
2137503-64-9 | 95.0% | 10.0g |
$3315.0 | 2025-03-11 | |
Enamine | EN300-744392-0.5g |
1,8-dioxaspiro[4.5]decan-4-ol |
2137503-64-9 | 95.0% | 0.5g |
$739.0 | 2025-03-11 | |
Enamine | EN300-744392-5.0g |
1,8-dioxaspiro[4.5]decan-4-ol |
2137503-64-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-11 | |
Enamine | EN300-744392-0.25g |
1,8-dioxaspiro[4.5]decan-4-ol |
2137503-64-9 | 95.0% | 0.25g |
$708.0 | 2025-03-11 | |
Enamine | EN300-744392-1.0g |
1,8-dioxaspiro[4.5]decan-4-ol |
2137503-64-9 | 95.0% | 1.0g |
$770.0 | 2025-03-11 | |
Enamine | EN300-744392-2.5g |
1,8-dioxaspiro[4.5]decan-4-ol |
2137503-64-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-11 |
1,8-Dioxaspiro[4.5]decan-4-ol 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
1,8-Dioxaspiro[4.5]decan-4-olに関する追加情報
1,8-Dioxaspiro[4.5]decan-4-ol: A Comprehensive Overview
The compound 1,8-Dioxaspiro[4.5]decan-4-ol (CAS No: 2137503-64-9) is a unique organic molecule with a spirocyclic structure, characterized by a fused ring system comprising a dioxane ring and a cyclohexane ring. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. In this article, we will delve into the structural features, synthesis methods, and recent advancements in the utilization of 1,8-Dioxaspiro[4.5]decan-4-ol.
1,8-Dioxaspiro[4.5]decan-4-ol belongs to the class of spiro compounds, which are known for their distinctive bicyclic structures formed by two rings sharing only one atom—the spiro atom. In this case, the spiro atom is a carbon atom that connects the dioxane ring (a six-membered ring with two oxygen atoms) and the cyclohexane ring (a six-membered hydrocarbon ring). The hydroxyl group (-OH) attached to the cyclohexane ring further enhances the compound's reactivity and functional versatility.
Recent studies have highlighted the potential of 1,8-Dioxaspiro[4.5]decan-4-ol as a building block in organic synthesis. Its spirocyclic structure makes it an ideal candidate for constructing complex molecular architectures, particularly in drug design and polymer chemistry. For instance, researchers have explored its use in synthesizing bioactive molecules with potential anti-inflammatory and anticancer properties.
The synthesis of 1,8-Dioxaspiro[4.5]decan-4-ol typically involves multi-step reactions that combine ring-forming techniques with oxidation or reduction processes. One common approach is the Diels-Alder reaction followed by oxidative cleavage to introduce the hydroxyl group. The development of efficient and environmentally friendly synthetic routes has been a focal point of recent research efforts.
In terms of applications, 1,8-Dioxaspiro[4.5]decan-4-ol has shown promise in the field of drug delivery systems. Its ability to form stable complexes with various drugs has led to its investigation as a carrier molecule for targeted drug delivery. Additionally, its unique physical properties, such as high thermal stability and solubility in organic solvents, make it suitable for use in advanced materials like polymers and coatings.
Recent advancements in computational chemistry have also shed light on the electronic properties of 1,8-Dioxaspiro[4.5]decan-4-ol, revealing its potential as a candidate for nonlinear optical materials. The spirocyclic structure contributes to its nonlinear optical response, making it a subject of interest in optoelectronic applications.
In conclusion, 1,8-Dioxaspiro[4.5]decan-4-ol (CAS No: 2137503-64-9) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis and material science. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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